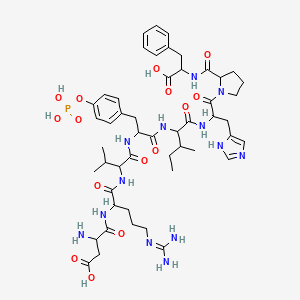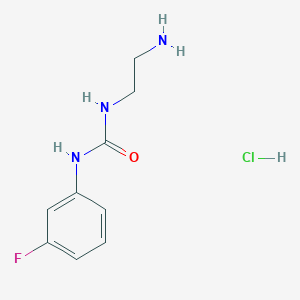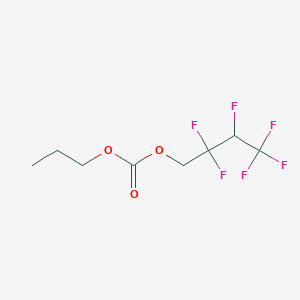
2,2,3,3-Tetrafluoropropyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropyl formate is an organic compound with the molecular formula C₄H₄F₄O₂ It is characterized by the presence of four fluorine atoms attached to a propyl group, which is further bonded to a formate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl formate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with formic acid or its derivatives. A common method includes the esterification of 2,2,3,3-tetrafluoropropanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3,3-Tetrafluoropropyl formate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3-tetrafluoropropanol and formic acid.
Reduction: The formate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the propyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and formic acid.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropyl formate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its derivatives may be explored for biological activity and potential therapeutic applications.
Medicine: Fluorinated compounds are often investigated for their unique pharmacokinetic properties, and this compound could serve as a precursor in drug development.
Industry: It is used in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoropropyl formate in chemical reactions involves the reactivity of the formate ester and the fluorinated propyl group. The formate ester can undergo nucleophilic attack, leading to hydrolysis or reduction, while the fluorinated propyl group can participate in substitution reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
Similar Compounds:
2,2,3,3-Tetrafluoropropyl methacrylate: Similar in structure but contains a methacrylate group instead of a formate ester.
2,2,3,3-Tetrafluoropropyl acrylate: Contains an acrylate group, used in polymer synthesis.
2,2,3,3-Tetrafluoropropanol: The alcohol precursor to this compound.
Uniqueness: this compound is unique due to its specific combination of a fluorinated propyl group and a formate ester. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and materials science.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage its unique characteristics for innovative developments in various scientific fields.
Eigenschaften
Molekularformel |
C4H4F4O2 |
|---|---|
Molekulargewicht |
160.07 g/mol |
IUPAC-Name |
2,2,3,3-tetrafluoropropyl formate |
InChI |
InChI=1S/C4H4F4O2/c5-3(6)4(7,8)1-10-2-9/h2-3H,1H2 |
InChI-Schlüssel |
MGGUINIFYAWUGP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)F)(F)F)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






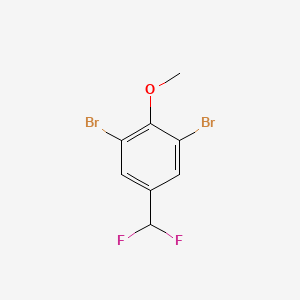
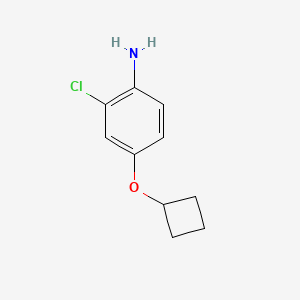

![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
